Caesalmin B

Description

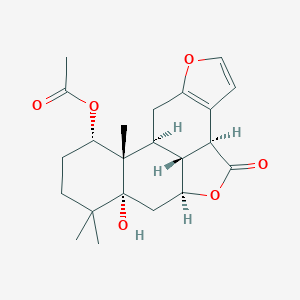

furanoditerpenoid lactone from the seeds of Caesalpinia minax Hance; structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

[(1S,8S,11S,13R,17S,18S,19R)-13-hydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.03,7.08,19.013,18]nonadeca-3(7),5-dien-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c1-11(23)27-16-5-7-20(2,3)22(25)10-15-18-13(21(16,22)4)9-14-12(6-8-26-14)17(18)19(24)28-15/h6,8,13,15-18,25H,5,7,9-10H2,1-4H3/t13-,15-,16-,17+,18-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBMHMVGIRRPBD-XTVZKPICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C5C3C(C2)OC5=O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@@H]5[C@@H]3[C@H](C2)OC5=O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Caesalmin B natural sources and distribution

An In-depth Technical Guide to Caesalmin B: Natural Sources, Distribution, and Biological Insights

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a prominent member of the cassane-type furanoditerpenoid class of natural products. This technical guide provides a comprehensive overview of its primary natural sources, geographical distribution, and methods for its isolation. While specific biological pathways for this compound are still under investigation, this document details the well-elucidated anti-inflammatory mechanism of a closely related compound, Caesalpinin M2, which involves the modulation of the glucocorticoid receptor (GR) and nuclear factor-kappa B (NF-κB) signaling pathway. This information provides a valuable framework for future research and drug development efforts centered on this compound and related diterpenoids.

Introduction to this compound

This compound is a complex diterpenoid characterized by a cassane skeleton fused with a furan ring. Diterpenoids from the genus Caesalpinia are of significant interest to the scientific community due to their structural diversity and a broad spectrum of pharmacological properties, including anti-inflammatory, antiviral, antimalarial, and cytotoxic activities[1][2]. This compound, with the molecular formula C₂₂H₂₈O₆, has been identified as a key constituent in several Caesalpinia species[3]. Its structural complexity and potent bioactivities make it a compelling candidate for further pharmacological investigation and development.

Natural Sources and Geographical Distribution

This compound is primarily isolated from plants belonging to the genus Caesalpinia (Family: Fabaceae). These plants are typically prickly shrubs and trees found in tropical and subtropical regions across the globe.

Primary Botanical Sources:

-

Caesalpinia minax Hance: This species is a significant source of this compound and a wide array of other cassane diterpenoids[4][5][6]. It is widely distributed in Southeast Asia.

-

Caesalpinia crista L. (syn. Guilandina bonduc, Caesalpinia bonducella): Commonly known as Fever Nut or Latakaranja, this prickly shrub is found throughout the hotter regions of India, Sri Lanka, Myanmar, and other tropical areas[1][2][3][7][8]. Its seeds, in particular, are a rich source of caesalpins and caesalmins, including this compound[1][2][3].

The distribution of these plants across tropical and subtropical Asia makes them accessible sources for the isolation of this compound and related compounds for research purposes.

Quantitative Data on Isolation

While precise yields can vary significantly based on the plant's geographical origin, harvest time, and the specific extraction and purification protocol employed, the literature provides examples of the quantities of related diterpenoids that can be isolated. This data offers a benchmark for extraction efficiency.

| Compound | Plant Source | Starting Material | Yield | Reference |

| 1-Deacetoxy-1-oxocaesalmin | Caesalpinia minax | 5.0 kg of dried, ground seeds | 18 mg | [7] |

| Caesalpins A-H | Caesalpinia minax | Ethyl acetate extract of seeds | Not specified | [9] |

| Caesalminaxins O-T | Caesalpinia minax | Seeds | Not specified | [6] |

Note: Specific yield for this compound was not detailed in the surveyed literature, but its presence alongside these compounds suggests a comparable isolation scale.

Experimental Protocols: Isolation and Purification

The isolation of this compound and other cassane furanoditerpenoids typically follows a multi-step process involving solvent extraction and chromatography. The following is a generalized protocol synthesized from methodologies reported for isolating compounds from Caesalpinia minax and Caesalpinia crista[7][10][11].

General Experimental Workflow

The logical flow from raw plant material to pure compound is a critical process for natural product chemists. It involves systematic extraction, separation based on polarity, and purification to isolate the target molecule.

References

- 1. Norcassane- and cassane-type furanoditerpenoids from the seeds of Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. Caesalminaxins A-L, cassane diterpenoids from the seeds of Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Caesalminaxins O-T, cassane diterpenoids from the seeds of Caesalpinia minax and their anti-inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Deacetoxy-1-oxocaesalmin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mineralocorticoid and glucocorticoid receptors differentially regulate NF-kappaB activity and pro-inflammatory cytokine production in murine BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caesalpinimin A, a novel rearranged furanoditerpene with an unprecedented carbon skeleton from the seeds of Caesalpinia minax Hance - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Cassane furanoditerpenoids from the seed kernels of Caesalpinia bonduc from Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Caesalmin B: A Technical Guide on its Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caesalmin B is a naturally occurring cassane-type furanoditerpenoid lactone isolated from the seeds of Caesalpinia minax. This technical guide provides a comprehensive overview of the discovery, history, and known biological activities of this compound. While research on this specific compound is limited, this document consolidates the available data, including its physicochemical properties and initial biological screenings. Furthermore, based on the activities of structurally related compounds isolated from the same genus, a potential mechanism of action involving key inflammatory signaling pathways is proposed. Detailed experimental protocols for isolation, alongside structured data tables and workflow visualizations, are provided to support future research and drug development efforts.

Discovery and History

This compound was first isolated from the chloroform fraction of the seeds of Caesalpinia minax, a plant used in traditional medicine.[1] The structure of this furanoditerpenoid lactone was elucidated through spectroscopic methods. It is one of several bioactive diterpenoids identified from this plant source, which is known for producing a diverse array of structurally complex natural products.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its identification, characterization, and use in experimental settings.

| Property | Value | Reference |

| Chemical Formula | C₂₂H₂₈O₆ | [2] |

| Molecular Weight | 388.5 g/mol | [2] |

| Compound Type | Cassane Furanoditerpenoid Lactone | [1] |

| Natural Source | Seeds of Caesalpinia minax | [1] |

Biological Activity and Potential Mechanism of Action

Direct research into the biological activity of this compound is not extensive. However, initial screenings have revealed moderate antiviral activity against the Parainfluenza virus 3 (Para3), though this was associated with high toxicity.[1]

Many related cassane diterpenoids isolated from the leaves and seeds of Caesalpinia minax have demonstrated potent anti-inflammatory and anti-neuroinflammatory properties. These effects are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2.

Given the structural similarity of this compound to other bioactive compounds from the same source, it is hypothesized that it may also exert anti-inflammatory effects through the modulation of these key signaling cascades. An inflammatory stimulus, such as Lipopolysaccharide (LPS), typically activates these pathways, leading to the production of inflammatory mediators. A compound like this compound could potentially intervene at one or more points in these cascades to suppress the inflammatory response.

Hypothesized Anti-Inflammatory Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound may inhibit inflammation through the NF-κB and MAPK pathways. It is important to note that this is a hypothesized pathway based on the activity of related compounds and has not been experimentally verified for this compound itself.

Caption: Hypothesized anti-inflammatory action of this compound.

Summary of Biological Activity Data

The following table summarizes the known quantitative data for this compound's biological activity.

| Activity | Assay/Model | Result (IC₅₀) | Notes | Reference |

| Antiviral | Para3 Virus Assay | 55 µM | Exhibited moderate activity and high toxicity. | [1] |

Experimental Protocols

Isolation of this compound from Caesalpinia minax

The following is a generalized protocol for the isolation of this compound based on published literature. Specific parameters such as solvent ratios and column specifications may require optimization.

-

Extraction:

-

Air-dried and powdered seeds of Caesalpinia minax are subjected to extraction with a solvent such as 95% ethanol at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate.

-

The chloroform-soluble fraction, which contains this compound, is collected.

-

-

Chromatographic Purification:

-

The chloroform fraction is subjected to column chromatography over silica gel.

-

A gradient elution system (e.g., petroleum ether-acetone or hexane-ethyl acetate) is used to separate the components.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing the compound of interest are pooled and further purified by repeated column chromatography or preparative HPLC to yield pure this compound.

-

-

Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

General Experimental Workflow for Isolation

The diagram below outlines the key stages in the isolation and purification of this compound.

Caption: General workflow for the isolation of this compound.

Total Synthesis

As of the date of this document, a total synthesis of this compound has not been found in a review of widely available scientific literature. The synthesis of other structurally related natural products has been achieved, but a specific route to this compound remains an area for future research.

Conclusion and Future Directions

This compound is a structurally interesting natural product from Caesalpinia minax. While initial studies have shown some biological activity, its full potential, particularly in the area of anti-inflammatory therapeutics, remains largely unexplored. The hypothesized mechanism of action, through the inhibition of NF-κB and MAPK pathways, provides a strong rationale for further investigation.

Future research should focus on:

-

Developing a total synthesis of this compound to provide a reliable source of the compound for extensive biological testing.

-

Conducting in-depth in vitro and in vivo studies to confirm its anti-inflammatory activity and elucidate its precise mechanism of action.

-

Performing structure-activity relationship (SAR) studies to identify key functional groups and potentially develop more potent and less toxic analogs.

This technical guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this compound and related cassane diterpenoids.

References

Caesalmin B: A Technical Guide to its Physicochemical Properties and Biological Activities

Introduction

Caesalmin B is a naturally occurring cassane-type diterpenoid isolated from plants of the Caesalpinia genus, such as Caesalpinia crista and Caesalpinia minax.[1][2] As a member of the diterpenoid class of compounds, this compound possesses a complex molecular architecture that has garnered interest from the scientific community. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its known biological activities, and the experimental methodologies employed for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a research setting.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₈O₆ | --INVALID-LINK-- |

| Molecular Weight | 388.46 g/mol | --INVALID-LINK-- |

| Appearance | Powder | ChemFaces |

| CAS Number | 352658-23-2 | ChemFaces |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |

| IUPAC Name | [(1S,8S,11S,13R,17S,18S,19R)-13-hydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.0³,⁷.0⁸,¹⁹.0¹³,¹⁸]nonadeca-3(7),5-dien-17-yl] acetate | --INVALID-LINK-- |

| SMILES | CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@@H]5[C@@H]3--INVALID-LINK--OC5=O)C)O)(C)C | --INVALID-LINK-- |

| InChI | InChI=1S/C22H28O6/c1-11(23)27-16-5-7-20(2,3)22(25)10-15-18-13(21(16,22)4)9-14-12(6-8-26-14)17(18)19(24)28-15/h6,8,13,15-18,25H,5,7,9-10H2,1-4H3/t13-,15-,16-,17+,18-,21-,22+/m0/s1 | --INVALID-LINK-- |

Biological Activity

This compound has demonstrated notable biological activity, particularly as an antimalarial agent. Research has shown that it exhibits inhibitory effects on the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.[1] Studies on a range of cassane- and norcassane-type diterpenes isolated from Caesalpinia crista have highlighted their potential as antimalarial compounds, with some exhibiting greater potency than the conventional drug chloroquine.[3][4] The structure-activity relationships within this class of compounds are of significant interest for the development of new antimalarial drugs.[3][5]

Experimental Protocols

The isolation and structural elucidation of this compound and related diterpenoids involve a series of meticulous experimental procedures. A generalized workflow for these processes is outlined below.

Isolation and Purification

-

Extraction: The initial step involves the extraction of the compound from its natural source, typically the seed kernels of Caesalpinia crista. The plant material is often subjected to extraction with a solvent such as dichloromethane (CH₂Cl₂).[1]

-

Fractionation: The crude extract undergoes bioassay-guided fractionation to isolate the active compounds. This process typically involves various chromatographic techniques.

-

Chromatography: A combination of chromatographic methods, including column chromatography and preparative high-performance liquid chromatography (HPLC), is employed to separate and purify the individual compounds from the complex mixture.

Structure Elucidation

The precise molecular structure of this compound is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and molecular formula of the compound.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various 2D NMR techniques (e.g., COSY, HMQC, HMBC), are conducted to elucidate the connectivity and stereochemistry of the atoms within the molecule.[6]

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional structure and absolute configuration.[6]

Signaling Pathways

While the precise signaling pathway through which this compound exerts its antimalarial effects has not been fully elucidated, studies on structurally similar cassane-type diterpenes provide valuable insights into their potential mechanisms of action. For instance, a related compound, Caesalmin C, has been shown to delay Aβ-induced paralysis in a Caenorhabditis elegans model of Alzheimer's disease by modulating the DAF-16 signaling pathway.[7][8][9]

DAF-16 is a forkhead transcription factor that plays a crucial role in longevity, stress resistance, and metabolism. The study on Caesalmin C demonstrated that its protective effects were dependent on the DAF-16 pathway.[8] It is plausible that this compound may also interact with key signaling pathways within the Plasmodium falciparum parasite or in the host's immune response, although further research is required to confirm this. The DAF-16 signaling pathway, as influenced by Caesalmin C, is depicted below.

Conclusion

This compound is a promising natural product with significant biological activity. Its well-defined physical and chemical properties, coupled with its potential as an antimalarial agent, make it a subject of considerable interest for further research and development. The experimental protocols for its isolation and characterization are well-established, relying on modern spectroscopic and chromatographic techniques. While its precise mechanism of action is still under investigation, insights from related compounds suggest that it may interact with fundamental signaling pathways. Future studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

- 1. Cassane- and norcassane-type diterpenes from Caesalpinia crista of Indonesia and their antimalarial activity against the growth of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C22H28O6 | CID 12037261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antimalarial activity of cassane- and norcassane-type diterpenes from Caesalpinia crista and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scholar.unhas.ac.id [scholar.unhas.ac.id]

- 6. Antimalarial and Antiproliferative Cassane Diterpenes of Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Diterpenoid Caesalmin C Delays Aβ-Induced Paralysis Symptoms via the DAF-16 Pathway in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diterpenoid Caesalmin C Delays Aβ-Induced Paralysis Symptoms via the DAF-16 Pathway in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

The Unveiling of Caesalmin B: A Technical Guide to its Biosynthesis in Caesalpinia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caesalmin B, a prominent member of the cassane-type furanoditerpenoids, is a secondary metabolite of significant interest isolated from various species of the Caesalpinia genus. These compounds have garnered attention for their diverse and potent biological activities, positioning them as promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established principles of diterpenoid biosynthesis. While the complete enzymatic cascade leading to this compound has yet to be fully elucidated, this document synthesizes the current understanding of cassane diterpenoid formation, detailing the key enzymatic steps from the universal precursor geranylgeranyl diphosphate (GGPP) to the intricate cassane scaffold and subsequent functional modifications. Furthermore, this guide outlines detailed experimental protocols for the extraction, purification, and characterization of this compound and the enzymes involved in its biosynthesis, providing a foundational framework for future research in this area.

Introduction

The genus Caesalpinia, belonging to the Fabaceae family, is a rich source of structurally diverse secondary metabolites, among which the cassane-type diterpenoids are a characteristic and abundant class.[1] These compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1] this compound, a furanoditerpenoid lactone, has been isolated from species such as Caesalpinia minax.[2] Understanding the biosynthetic pathway of this compound is crucial for the potential biotechnological production of this and related valuable compounds. This guide aims to provide a detailed technical overview of the proposed biosynthetic pathway, supported by relevant experimental methodologies.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the general pathway of diterpenoid biosynthesis, originating from the universal C20 precursor, geranylgeranyl diphosphate (GGPP). The pathway can be conceptually divided into three main stages:

-

Stage 1: Cyclization of GGPP to the Cassane Skeleton. This stage is initiated by a Class II diterpene synthase (diTPS) that protonates the terminal olefin of GGPP, inducing a series of cyclization reactions to form a bicyclic intermediate, typically a labdadienyl/copalyl diphosphate (LDPP/CPP) analogue. Subsequently, a Class I diTPS catalyzes the ionization of the diphosphate group and further cyclization and rearrangement events to generate the characteristic tricyclic cassane scaffold.[3]

-

Stage 2: Oxidation and Functionalization of the Cassane Scaffold. Following the formation of the core cassane skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (P450s). These enzymes are responsible for introducing hydroxyl groups at various positions on the cassane ring system.[4]

-

Stage 3: Furan Ring and Lactone Formation. The characteristic furan ring of this compound is proposed to be formed via the catalytic activity of a specific P450 enzyme.[4][5] This is often followed by further oxidations and rearrangements to form the lactone moiety.

A visual representation of this proposed pathway is provided in the following diagram.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature regarding the enzyme kinetics, precursor concentrations, or product yields for the this compound biosynthetic pathway. However, related studies on diterpenoid biosynthesis provide a framework for the types of data that are essential for a thorough understanding of the pathway. The following table outlines the key quantitative parameters that should be determined in future research.

| Parameter | Description | Method of Determination |

| Enzyme Kinetics (Km, kcat) | Michaelis-Menten constants for diTPS and P450 enzymes with their respective substrates. | In vitro enzyme assays with purified recombinant enzymes and varying substrate concentrations. |

| Precursor Concentration | Cellular concentration of GGPP and key pathway intermediates in Caesalpinia tissues. | LC-MS/MS analysis of plant extracts. |

| Product Titer | Concentration of this compound in different tissues and developmental stages of Caesalpinia plants. | Quantitative NMR (qNMR) or LC-MS/MS with a certified reference standard. |

| Gene Expression Levels | Relative or absolute transcript abundance of candidate diTPS and P450 genes. | Quantitative real-time PCR (qRT-PCR) or RNA-Seq analysis. |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to elucidate and characterize the this compound biosynthetic pathway.

Isolation and Purification of this compound from Caesalpinia Seeds

This protocol describes a general procedure for the extraction and purification of cassane diterpenoids from Caesalpinia seeds, which can be adapted for this compound.[6]

Protocol:

-

Extraction:

-

Air-dried and powdered seeds of a Caesalpinia species (e.g., C. minax) are extracted exhaustively with methanol at room temperature.

-

The methanol extract is concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

-

Chromatographic Purification:

-

The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar Rf values to known cassane diterpenoids are pooled.

-

-

Further Purification:

-

The pooled fractions are further purified by repeated column chromatography on silica gel and/or Sephadex LH-20.

-

Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Caption: Experimental workflow for this compound isolation.

Structural Elucidation of this compound

The structure of the purified compound is determined using a combination of spectroscopic techniques.

Protocol:

-

Mass Spectrometry (MS):

-

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.[7]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR spectra are recorded to establish the planar structure and relative stereochemistry of the molecule.[7]

-

-

X-ray Crystallography:

-

If suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.

-

Identification and Functional Characterization of Biosynthetic Genes

This protocol outlines a strategy for identifying and characterizing the diTPS and P450 enzymes involved in this compound biosynthesis.

Protocol:

-

Transcriptome Analysis:

-

RNA is extracted from Caesalpinia tissues known to produce this compound.

-

RNA-Seq is performed to generate a transcriptome library.

-

Candidate diTPS and P450 genes are identified by homology-based searches against known terpenoid biosynthesis genes.

-

-

Gene Cloning and Heterologous Expression:

-

Full-length cDNAs of candidate genes are cloned into expression vectors.

-

The recombinant proteins are expressed in a suitable host system, such as Escherichia coli or Saccharomyces cerevisiae.[8]

-

-

In Vitro Enzyme Assays:

-

diTPS Assay: Purified recombinant diTPS enzymes are incubated with GGPP in a suitable buffer containing a divalent cation (e.g., Mg²⁺). The reaction products are extracted with an organic solvent and analyzed by gas chromatography-mass spectrometry (GC-MS).[9]

-

P450 Assay: Recombinant P450s are typically expressed in yeast or insect cells, which provide the necessary membrane environment and cytochrome P450 reductase for activity. Microsomal fractions containing the P450 are incubated with the cassane scaffold produced by the diTPSs and a source of reducing equivalents (NADPH). The reaction products are extracted and analyzed by liquid chromatography-mass spectrometry (LC-MS).[10]

-

Caption: Workflow for biosynthetic gene characterization.

Conclusion

The biosynthesis of this compound in Caesalpinia represents a fascinating example of the intricate enzymatic machinery that plants have evolved to produce a vast array of bioactive natural products. While the complete pathway remains to be definitively established, the proposed route, based on the well-characterized principles of diterpenoid biosynthesis, provides a solid foundation for future research. The experimental protocols detailed in this guide offer a roadmap for researchers to identify and characterize the specific enzymes involved, quantify the metabolic flux through the pathway, and ultimately, harness this knowledge for the sustainable production of this compound and other valuable cassane diterpenoids. Further investigation into this biosynthetic pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the development of novel therapeutic agents.

References

- 1. Analysis of Diterpenes and Triterpenes from Plant Foliage and Roots | Springer Nature Experiments [experiments.springernature.com]

- 2. Diterpene Biosynthesis from Geranylgeranyl Diphosphate Analogues with Changed Reactivities Expands Skeletal Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CYP76BK1 orthologs catalyze furan and lactone ring formation in clerodane diterpenoids across the mint family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CYP76BK1 orthologs catalyze furan and lactone ring formation in clerodane diterpenoids across the mint family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Spectroscopic data of new cassane diterpenoids from the root bark of Erythrophleum suaveolens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plant terpenoid synthases: Molecular biology and phylogenetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insight into Biochemical Characterization of Plant Sesquiterpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery-and-engineering-of-cytochrome-p450s-for-terpenoid-biosynthesis - Ask this paper | Bohrium [bohrium.com]

Spectroscopic and Structural Elucidation of Caesalmin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Caesalmin B, a cassane-type furanoditerpenoid isolated from the seeds of plants belonging to the Caesalpinia genus, such as Caesalpinia minax. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by presenting detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols used for their acquisition, and a relevant biological signaling pathway.

Spectroscopic Data of this compound

The structural elucidation of this compound (C₂₂H₂₈O₆, M.W. 388.5 g/mol ) has been accomplished through extensive spectroscopic analysis. The following tables summarize the ¹H and ¹³C NMR spectroscopic data, as well as the High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data.

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum of this compound reveals the presence of 22 carbon atoms, consistent with its molecular formula. The chemical shifts provide insights into the carbon skeleton and the nature of the functional groups present in the molecule.

| Carbon No. | Chemical Shift (δc) in ppm |

| 1 | 38.2 |

| 2 | 27.0 |

| 3 | 37.8 |

| 4 | 34.5 |

| 5 | 53.4 |

| 6 | 22.5 |

| 7 | 37.0 |

| 8 | 138.8 |

| 9 | 125.0 |

| 10 | 48.8 |

| 11 | 111.2 |

| 12 | 157.2 |

| 14 | 148.2 |

| 15 | 108.7 |

| 16 | 143.1 |

| 17 | 64.6 |

| 18 | 28.5 |

| 19 | 28.5 |

| 20 | 15.1 |

| OAc-C=O | 170.5 |

| OAc-CH₃ | 21.2 |

Note: The complete assignment of all 22 carbons was not available in the referenced literature. The provided data represents the reported chemical shifts.

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum of this compound provides detailed information about the proton environments within the molecule, including their chemical shifts, multiplicities, and coupling constants, which are crucial for determining the connectivity of the carbon skeleton.

| Proton Position | Chemical Shift (δH) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-1 | 1.85 | m | |

| H-2 | 1.60 | m | |

| H-3 | 2.10 | m | |

| H-5 | 2.55 | d | 9.5 |

| H-6 | 2.30 | m | |

| H-7 | 2.05 | m | |

| H-11 | 6.30 | s | |

| H-15 | 7.35 | s | |

| H-16 | 7.20 | s | |

| H-17 | 5.15 | s | |

| H-18 | 1.25 | s | |

| H-19 | 1.20 | s | |

| H-20 | 0.95 | d | 6.5 |

| OAc-CH₃ | 2.05 | s |

High-Resolution Mass Spectrometry (HR-MS) Data

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of a compound.

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 389.1964 | 389.1962 |

| [M+Na]⁺ | 411.1783 | 411.1781 |

Experimental Protocols

The spectroscopic data presented above were obtained using standard and well-established analytical techniques. The following sections provide a general overview of the experimental protocols typically employed for the isolation and characterization of cassane-type diterpenoids like this compound.

Isolation of this compound

This compound is typically isolated from the seeds of Caesalpinia minax. The general procedure involves the following steps:

-

Extraction: The dried and powdered seeds are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to yield different fractions.

-

Chromatography: The ethyl acetate fraction, which is often enriched with diterpenoids, is subjected to a series of chromatographic techniques for purification. These techniques may include:

-

Silica gel column chromatography.

-

Sephadex LH-20 column chromatography.

-

Preparative thin-layer chromatography (TLC).

-

High-performance liquid chromatography (HPLC), often using a C18 reversed-phase column.

-

Fractions are monitored by TLC, and those containing compounds with similar profiles are combined and further purified until pure this compound is obtained.

NMR Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz for ¹H).

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Standard pulse sequences are used to acquire the one-dimensional proton NMR spectrum.

-

¹³C NMR: The carbon-13 NMR spectrum is typically acquired with proton broadband decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.

-

2D NMR: To aid in the complete structural assignment, various two-dimensional NMR experiments are performed, such as:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for establishing the connectivity of the carbon skeleton.

-

Mass Spectrometry

High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Ionization: The sample solution is introduced into the ESI source, where it is nebulized and ionized to produce protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺).

-

Analysis: The ions are then guided into the mass analyzer, where their mass-to-charge ratios (m/z) are measured with high accuracy. This allows for the determination of the elemental composition of the molecule.

Biological Signaling Pathway

While specific signaling pathway studies for this compound are limited, research on the structurally similar compound, Caesalmin C, has shed light on its biological activity. Caesalmin C has been shown to modulate the DAF-16 signaling pathway in the model organism Caenorhabditis elegans. DAF-16 is a forkhead transcription factor that plays a crucial role in longevity, stress resistance, and metabolism. The pathway is analogous to the insulin/IGF-1 signaling pathway in mammals.

The following diagram illustrates the proposed mechanism of action of Caesalmin C on the DAF-16 signaling pathway.

Caption: Proposed modulation of the DAF-16 signaling pathway by Caesalmin C.

In this pathway, the binding of an insulin-like ligand to the DAF-2 receptor initiates a phosphorylation cascade that ultimately leads to the phosphorylation and inactivation of DAF-16 in the cytoplasm. It is hypothesized that compounds like Caesalmin C may interfere with this cascade, possibly by inhibiting the activity of upstream kinases like AKT-1/2. This inhibition would prevent the phosphorylation of DAF-16, allowing it to translocate to the nucleus and activate the transcription of target genes involved in promoting stress resistance and extending lifespan. This provides a promising avenue for the development of therapeutic agents targeting age-related diseases.

Caesalmin B CAS number and chemical identifiers

An In-depth Examination of the Cassane Diterpenoid Caesalmin B, Including its Chemical Properties, Biological Activities, and Associated Experimental Protocols.

This technical guide provides a comprehensive overview of this compound, a cassane-type diterpenoid of interest to researchers in natural product chemistry, pharmacology, and drug development. This document collates essential chemical identifiers, details on its biological activities, and outlines relevant experimental methodologies.

Core Chemical Data

This compound has been isolated from plant species of the Caesalpinia genus, notably from the seed kernels of Caesalpinia crista and Caesalpinia minax[1][2]. Its chemical identity is well-defined by a range of spectroscopic and physical data.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 352658-23-2 | [1][2][3][4] |

| Molecular Formula | C₂₂H₂₈O₆ | [1][5][6] |

| Molecular Weight | 388.46 g/mol | [1][5][6] |

| IUPAC Name | [(1S,8S,11S,13R,17S,18S,19R)-13-hydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.0³,⁷.0⁸,¹⁹.0¹³,¹⁸]nonadeca-3(7),5-dien-17-yl] acetate | [5] |

| SMILES | CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@@H]5[C@@H]3--INVALID-LINK--OC5=O)C)O)(C)C | [1][5] |

| InChI | InChI=1S/C22H28O6/c1-11(23)27-16-5-7-20(2,3)22(25)10-15-18-13(21(16,22)4)9-14-12(6-8-26-14)17(18)19(24)28-15/h6,8,13,15-18,25H,5,7,9-10H2,1-4H3/t13-,15-,16-,17+,18-,21-,22+/m0/s1 | [5] |

| InChIKey | GXBMHMVGIRRPBD-XTVZKPICSA-N | [1][5] |

| Appearance | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2] |

Biological Activity and Potential Therapeutic Applications

This compound has demonstrated notable biological activities, positioning it as a molecule of interest for further investigation.

Antimalarial Activity: this compound exhibits significant, dose-dependent inhibitory effects on the in vitro growth of Plasmodium falciparum FCR-3/A2[1][2]. This activity is characteristic of several cassane- and norcassane-type diterpenes isolated from Caesalpinia crista, with reported IC50 values for this class of compounds ranging from 90 nM to 6.5 µM[2].

Antiviral Activity: In addition to its antimalarial properties, this compound has been reported to exhibit moderate antiviral activity against the Parainfluenza virus type 3 (Para3) with a reported IC50 of 55 µM.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and related compounds.

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from Caesalpinia seeds, based on literature reports of the isolation of cassane diterpenoids.

1. Extraction:

-

Air-dried and powdered seed kernels of Caesalpinia minax are subjected to extraction with an organic solvent such as dichloromethane (CH₂Cl₂) or a chloroform fraction is obtained.

2. Fractionation:

-

The crude extract is concentrated under reduced pressure to yield a residue.

-

This residue is then subjected to column chromatography over silica gel.

-

A gradient elution system, for example, using mixtures of n-hexane and ethyl acetate of increasing polarity, is employed to separate the components.

3. Purification:

-

Fractions containing compounds with similar TLC profiles are pooled.

-

Further purification of the fractions containing this compound is achieved through repeated column chromatography, often followed by preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

4. Structure Elucidation:

-

The structure of the isolated this compound is confirmed by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

In Vitro Antimalarial Activity Assay against Plasmodium falciparum

This protocol describes the evaluation of the antiplasmodial activity of this compound.

1. Parasite Culture:

-

The chloroquine-sensitive (3D7) or other relevant strains of P. falciparum are maintained in continuous culture in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum, hypoxanthine, and gentamicin.

-

The culture is incubated at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.

2. Drug Susceptibility Assay:

-

A suspension of sorbitol-synchronized, infected red blood cells is adjusted to a parasitemia of 0.5-1% and a hematocrit of 2-4% in a complete medium.

-

Serial dilutions of this compound (typically dissolved in DMSO and then diluted in the medium) are prepared in a 96-well microtiter plate.

-

The parasite suspension is added to the wells containing the test compound.

-

The plates are incubated for 48-72 hours under the conditions described above.

3. Quantification of Parasite Growth Inhibition:

-

Parasite growth can be quantified using various methods, such as:

-

Microscopy: Giemsa-stained thin blood smears are prepared, and the number of parasitized red blood cells per 1000 erythrocytes is counted.

-

SYBR Green I-based fluorescence assay: After incubation, a lysis buffer containing SYBR Green I is added to the wells. The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

-

Lactate Dehydrogenase (LDH) assay: The activity of parasite-specific LDH is measured spectrophotometrically.

-

4. Data Analysis:

-

The percentage of parasite growth inhibition is calculated relative to a drug-free control.

-

The 50% inhibitory concentration (IC50) is determined by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antimalarial Suppressive Test in Mice

This protocol outlines the 4-day suppressive test to evaluate the in vivo efficacy of this compound.

1. Animal Model and Infection:

-

Swiss albino or other appropriate mouse strains are infected intraperitoneally (i.p.) with a standard inoculum of Plasmodium berghei or Plasmodium chabaudi parasitized red blood cells (e.g., 1 x 10⁵ pRBCs).

2. Treatment:

-

Two to four hours post-infection, the mice are randomly divided into experimental and control groups.

-

The experimental groups are treated with various doses of this compound (dissolved in a suitable vehicle, e.g., 7% Tween 80 and 3% ethanol) administered orally (p.o.) or subcutaneously (s.c.) for four consecutive days.

-

A positive control group receives a standard antimalarial drug (e.g., chloroquine), and a negative control group receives the vehicle only.

3. Monitoring Parasitemia:

-

On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse.

-

The smears are stained with Giemsa, and the percentage of parasitemia is determined by microscopic examination.

4. Evaluation of Activity:

-

The average percentage of parasitemia in the treated groups is compared to the negative control group.

-

The percentage of suppression of parasitemia is calculated using the formula: [(A - B) / A] x 100, where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on related cassane diterpenoids suggest potential mechanisms of action, particularly in the context of cancer cell biology. These include the induction of apoptosis and the modulation of the Wnt/β-catenin signaling pathway.

Apoptosis Induction Pathway

Several cassane diterpenoids have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is characterized by changes in the mitochondrial membrane potential and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Wnt/β-catenin Signaling Pathway

Some cassane diterpenoids have been found to suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. Inhibition of this pathway can lead to decreased cell proliferation and survival.

References

- 1. Isolation, synthesis, and bioactivity of homoisoflavonoids from Caesalpinia pulcherrima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of Human Parainfluenza Virus Type 3 Infection by Novel Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Cassane Diterpenoids from Caesalpinia: A Focus on Caesalmin Analogs

Disclaimer: Direct experimental data on the therapeutic targets of Caesalmin B is not available in the current scientific literature. This technical guide will provide an in-depth analysis of the therapeutic potential of closely related and well-characterized cassane-type diterpenoids isolated from the Caesalpinia genus, namely Caesalmin C and Caesalpinin M2 . The information presented here serves as a valuable proxy for understanding the potential mechanisms of action and therapeutic targets of this compound and other related compounds.

Introduction to Cassane-Type Diterpenoids

Cassane-type diterpenoids are a diverse group of natural products isolated from plants of the Caesalpinia genus.[1] These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] This guide will focus on the molecular mechanisms and potential therapeutic targets of representative cassane diterpenoids, providing a framework for future research and drug development efforts.

Anti-Inflammatory and Immunomodulatory Targets

Caesalpinin M2: A Selective Glucocorticoid Receptor Modulator

A significant finding in the study of cassane diterpenoids is the anti-inflammatory action of Caesalpinin M2, which functions as a selective glucocorticoid receptor (GR) modulator.[2] This is a crucial mechanism as it suggests a pathway to mitigate inflammation with potentially fewer side effects than traditional glucocorticoids.[2]

Mechanism of Action:

Caesalpinin M2 binds to the ligand-binding site of the GR, leading to its activation.[2] However, unlike classical glucocorticoids, Caesalpinin M2 does not induce GR binding to glucocorticoid response elements (GREs) in the DNA, thereby avoiding the transactivation of genes associated with metabolic side effects.[2] Instead, it promotes the interaction between GR and the p65 subunit of NF-κB, a key transcription factor that drives the expression of pro-inflammatory cytokines like IL-1β and IL-6.[2] This interaction leads to the transrepression of NF-κB-dependent transcription, effectively dampening the inflammatory response.[2]

Experimental Evidence:

-

In vitro: Caesalpinin M2 inhibited the production of IL-1β and IL-6 in LPS-activated bone marrow-derived macrophages.[2]

-

In vivo: In a mouse model of DSS-induced acute colitis, treatment with Caesalpinin M2 attenuated the disease symptoms without causing spleen involution, a common side effect of dexamethasone.[2]

Signaling Pathway Diagram:

Caption: Caesalpinin M2 selectively modulates the Glucocorticoid Receptor to transrepress NF-κB.

General Anti-Inflammatory Effects of Cassane Diterpenoids

Other cassane diterpenoids have also demonstrated anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

Quantitative Data on Anti-Inflammatory Activity:

| Compound | Model | Target | Effect | Reference |

| Caesalmin C | LPS-induced RAW264.7 cells | Nitric Oxide (NO) Production | Up to 71.2% inhibition | [3] |

Experimental Protocols:

-

Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages:

-

RAW264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of the test compound (e.g., Caesalmin C) for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).

-

After 24 hours of incubation, the supernatant is collected.

-

Nitrite concentration in the supernatant, an indicator of NO production, is measured using the Griess reagent.

-

Cell viability is assessed using an MTT assay to rule out cytotoxicity.

-

Neuroprotective Targets in Alzheimer's Disease Models

Caesalmin C has been investigated for its neuroprotective effects in a Caenorhabditis elegans model of Alzheimer's disease, highlighting the DAF-16 signaling pathway as a key therapeutic target.[4]

Mechanism of Action:

Caesalmin C alleviates amyloid-beta (Aβ)-induced toxicity by promoting the nuclear translocation of the DAF-16 transcription factor.[4][5] DAF-16 is the worm ortholog of the human FOXO transcription factors, which play a crucial role in stress resistance, longevity, and metabolism. Nuclear translocation of DAF-16 leads to the upregulation of its downstream target genes, including those involved in antioxidant defense and protein homeostasis.[4][5]

Experimental Evidence:

-

In vivo (C. elegans):

-

Caesalmin C treatment significantly delayed the paralysis phenotype in a transgenic C. elegans strain expressing human Aβ.[5]

-

It reduced the levels of Aβ monomers and oligomers.[5]

-

Caesalmin C promoted the nuclear localization of a DAF-16::GFP fusion protein.[5]

-

Upregulation of DAF-16 target genes such as sod-3 (superoxide dismutase) and gst-4 (glutathione S-transferase) was observed.[4]

-

Quantitative Data on Neuroprotective Effects of Caesalmin C in C. elegans

| Parameter | Concentration | Result | Reference |

| Inhibition of Paralysis | 400 µM | 39.4% inhibition | [5] |

| Reduction in Aβ monomers | 200 µM | 33.9% reduction | [5] |

| Reduction in Aβ oligomers | 200 µM | 31.6% reduction | [5] |

| Reduction in Aβ oligomers (daf-16 knockdown) | 400 µM | Reduced from 50.7% to 30.9% | [5] |

Signaling Pathway Diagram:

Caption: Caesalmin C promotes DAF-16 nuclear translocation, enhancing stress resistance.

Experimental Protocols:

-

C. elegans Paralysis Assay:

-

Synchronized L1-stage transgenic C. elegans (e.g., CL4176, which expresses Aβ in muscle cells upon temperature shift) are placed on NGM plates containing the test compound.

-

Worms are cultured at a permissive temperature (e.g., 16°C) to the L4 stage.

-

The temperature is then shifted to a non-permissive temperature (e.g., 25°C) to induce Aβ expression.

-

The number of paralyzed worms is scored at regular intervals. A worm is considered paralyzed if it does not move when prodded with a platinum wire.

-

Anti-Cancer Targets

While specific molecular targets for this compound in cancer are not defined, studies on extracts from Caesalpinia species and related compounds suggest potential anti-proliferative and pro-apoptotic mechanisms.

A methanol extract of Caesalpinia bonducella leaves demonstrated significant anti-tumor activity in a mouse model of Ehrlich ascites carcinoma (EAC).[6] The extract's effects were associated with a reduction in tumor volume and an increase in the lifespan of the tumor-bearing mice.[6] Mechanistically, the anti-cancer activity was linked to antioxidant effects, including a decrease in lipid peroxidation and an increase in the levels of glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT).[6]

Experimental Workflow for a Murine Ascites Tumor Model:

Caption: Workflow for evaluating the anti-tumor activity of plant extracts in a murine model.

Conclusion and Future Directions

While the direct therapeutic targets of this compound remain to be elucidated, the available evidence from closely related cassane-type diterpenoids from the Caesalpinia genus points towards several promising avenues for therapeutic intervention. The selective modulation of the glucocorticoid receptor by Caesalpinin M2 presents an exciting opportunity for the development of novel anti-inflammatory drugs with an improved safety profile. Furthermore, the neuroprotective effects of Caesalmin C via the DAF-16/FOXO pathway in Alzheimer's disease models highlight the potential of this class of compounds in combating neurodegenerative disorders. The anti-cancer properties observed with crude extracts also warrant further investigation to identify the specific bioactive compounds and their molecular targets.

Future research should focus on the isolation and comprehensive biological evaluation of this compound. Elucidating its specific molecular targets and signaling pathways will be crucial for understanding its therapeutic potential and for the rational design of novel drugs for the treatment of inflammatory diseases, neurodegeneration, and cancer.

References

- 1. Naturally occurring cassane diterpenoids (CAs) of Caesalpinia: A systematic review of its biosynthesis, chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory actions of Caesalpinin M2 in experimental colitis as a selective glucocoricoid receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Diterpenoid Caesalmin C Delays Aβ-Induced Paralysis Symptoms via the DAF-16 Pathway in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diterpenoid Caesalmin C Delays Aβ-Induced Paralysis Symptoms via the DAF-16 Pathway in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor activity and antioxidant status of Caesalpinia bonducella against Ehrlich ascites carcinoma in Swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Cassane-Type Diterpenoids: A Technical Guide Focused on Caesalmin C

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary biological screening of cassane-type diterpenoids, with a specific focus on Caesalmin C as a case study due to the availability of detailed research. This document outlines its observed bioactivities, presents quantitative data, details experimental methodologies for key assays, and illustrates relevant biological pathways and workflows.

Biological Activities of Caesalmin C

Caesalmin C, a cassane-type diterpenoid isolated from plants of the Caesalpinia genus, has demonstrated significant biological activities in preclinical studies. The primary areas of investigation have been its neuroprotective and anti-inflammatory effects.

Neuroprotective Effects

In a Caesalpinia elegans model of Alzheimer's disease, Caesalmin C has been shown to alleviate the toxic effects of amyloid-beta (Aβ) peptides. Specifically, it has been observed to delay the onset of paralysis induced by Aβ expression in transgenic C. elegans strains[1][2][3]. This protective effect is associated with a reduction in Aβ monomers and oligomers[2][3]. Mechanistic studies indicate that the neuroprotective effects of Caesalmin C are mediated through the DAF-16 signaling pathway, a key regulator of longevity and stress resistance[1][2].

Anti-inflammatory Activity

Caesalmin C has also exhibited anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition suggests potential therapeutic applications for inflammatory conditions.

Quantitative Data Summary

The following table summarizes the key quantitative data from the preliminary biological screening of Caesalmin C.

| Bioassay | Test System | Endpoint | Result | Reference |

| Neuroprotection | Transgenic C. elegans (CL4176) | Alleviation of Aβ-induced paralysis | Significant delay in paralysis at 100, 200, and 400 µM | [1][3] |

| Anti-inflammatory | LPS-induced RAW 264.7 cells | Inhibition of Nitric Oxide (NO) production | Dose-dependent inhibition | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the biological screening of Caesalmin C.

Caenorhabditis elegans Paralysis Assay

This assay is used to evaluate the neuroprotective effects of a compound against Aβ-induced toxicity in a transgenic C. elegans model.

Materials:

-

Transgenic C. elegans strain CL4176 (temperature-sensitive Aβ expression).

-

Nematode Growth Medium (NGM) agar plates.

-

E. coli OP50 bacteria.

-

Caesalmin C dissolved in DMSO.

-

M9 buffer.

-

Serotonin (5 mg/mL).

-

96-well plates.

Procedure:

-

Synchronize C. elegans CL4176 eggs on NGM plates containing E. coli OP50.

-

Transfer synchronized L1 larvae to fresh NGM plates containing the desired concentrations of Caesalmin C (e.g., 100, 200, 400 µM) or a vehicle control (DMSO).

-

Incubate the plates at 15°C for 65 hours.

-

To induce Aβ expression, transfer the plates to a 25°C incubator for 30 hours[1].

-

Collect the nematodes in M9 buffer.

-

Transfer the nematode suspension to 96-well plates.

-

Add serotonin to a final concentration of 5 mg/mL to stimulate movement.

-

After 5 minutes, count the number of paralyzed and non-paralyzed worms under a stereomicroscope. A worm is considered paralyzed if it does not move or only moves its head upon gentle prodding.

-

Calculate the percentage of non-paralyzed worms for each treatment group.

Amyloid-β Deposition Staining (Thioflavin S)

This method is used to visualize Aβ plaques in transgenic animal models.

Materials:

-

Transgenic C. elegans strain CL2006 (constitutive Aβ expression).

-

NGM plates.

-

Caesalmin C.

-

M9 buffer.

-

4% paraformaldehyde (PFA).

-

Thioflavin S solution (1% in 50% ethanol).

-

Ethanol series (50%, 70%, 80%, 95%, 100%).

-

Mounting medium.

-

Microscope slides and coverslips.

Procedure:

-

Culture synchronized CL2006 worms on NGM plates with or without Caesalmin C at 20°C for 6 days[1].

-

Collect the worms in M9 buffer and wash them three times.

-

Fix the worms in 4% PFA at 4°C for 24 hours.

-

Wash the fixed worms with M9 buffer and mount them on microscope slides.

-

Rehydrate the samples by passing them through a decreasing ethanol series.

-

Incubate the slides in 1% Thioflavin S solution for 10 minutes in the dark[5].

-

Differentiate the staining by washing the slides in a series of ethanol solutions (e.g., 2 x 5 minutes in 70% ethanol, 1 x 5 minutes in 50% ethanol)[5].

-

Rinse with distilled water and coverslip with an appropriate mounting medium.

-

Visualize the Aβ deposits using a fluorescence microscope with the appropriate filter set.

Nitric Oxide (NO) Production Assay

This assay quantifies the amount of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.

Materials:

-

RAW 264.7 murine macrophage cell line.

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).

-

Lipopolysaccharide (LPS).

-

Caesalmin C dissolved in DMSO.

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Sodium nitrite (for standard curve).

-

96-well cell culture plates.

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Caesalmin C for 2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production[4].

-

After incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the mRNA expression levels of target genes. In the context of Caesalmin C's effect on the DAF-16 pathway, target genes include sod-3, gst-4, and rpt-3[2].

Materials:

-

Treated and untreated C. elegans.

-

TRIzol reagent or other RNA extraction kit.

-

Reverse transcriptase kit for cDNA synthesis.

-

SYBR Green or other fluorescent dye-based qPCR master mix.

-

Primers for target genes (sod-3, gst-4, rpt-3) and a reference gene (e.g., act-1).

-

qPCR instrument.

Procedure:

-

Homogenize worm samples and extract total RNA using a suitable method.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

-

Set up the qPCR reaction with the cDNA template, primers for the target and reference genes, and qPCR master mix.

-

Run the qPCR program on a thermal cycler with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Perform a melt curve analysis to ensure primer specificity.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Signaling Pathways and Experimental Workflows

DAF-16 Signaling Pathway in C. elegans

The DAF-16 transcription factor is a key component of the insulin/IGF-1 signaling (IIS) pathway in C. elegans, which regulates longevity, stress resistance, and metabolism[6][7][8]. Under normal conditions, the IIS pathway is active, leading to the phosphorylation and cytoplasmic retention of DAF-16, thereby inhibiting its transcriptional activity. When the IIS pathway is downregulated, or in response to certain stressors, DAF-16 translocates to the nucleus and activates the expression of target genes involved in stress resistance and longevity, such as sod-3 (superoxide dismutase) and gst-4 (glutathione S-transferase)[9]. Caesalmin C is thought to promote the nuclear translocation of DAF-16, leading to the upregulation of these protective genes.

References

- 1. Diterpenoid Caesalmin C Delays Aβ-Induced Paralysis Symptoms via the DAF-16 Pathway in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diterpenoid Caesalmin C Delays Aβ-Induced Paralysis Symptoms via the DAF-16 Pathway in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of C. elegans DAF-16 and its human ortholog FKHRL1 by the daf-2 insulin-like signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DAF-16: FOXO in the Context of C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Daf-16 - Wikipedia [en.wikipedia.org]

- 9. [PDF] Genes that act downstream of DAF-16 to influence the lifespan of Caenorhabditis elegans | Semantic Scholar [semanticscholar.org]

Unraveling the Enigma: A Hypothesized Mechanism of Action for Caesalmin B

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The following document presents a hypothesized mechanism of action for Caesalmin B, a cassane-type diterpenoid. Due to a notable scarcity of direct experimental data on this compound in publicly available scientific literature, this guide extrapolates potential biological activities and signaling pathways based on the well-documented effects of the broader class of cassane diterpenoids from the Caesalpinia genus and the detailed molecular mechanisms of its close structural analogs, Caesalmin C and Caesalpinin M2. This whitepaper is intended to serve as a foundational resource to stimulate and guide future research into the precise therapeutic actions of this compound.

Introduction: The Therapeutic Potential of Cassane Diterpenoids

The genus Caesalpinia is a rich source of bioactive secondary metabolites, among which cassane-type diterpenoids have garnered significant attention for their diverse pharmacological properties.[1][2][3] These compounds are characterized by a complex tricyclic or tetracyclic core structure and have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[1][4] While numerous cassane diterpenoids have been isolated and studied, specific research on this compound remains limited. However, by examining the established mechanisms of its close relatives, we can construct a robust hypothesis regarding its potential modes of action.

Hypothesized Core Mechanisms of Action for this compound

Based on the activities of related compounds, this compound is likely to exert its therapeutic effects through two primary, interconnected pathways: anti-inflammatory action and induction of apoptosis in cancer cells .

Anti-inflammatory Effects: Targeting Key Signaling Cascades

A hallmark of many cassane diterpenoids is their potent anti-inflammatory activity.[1] This is often achieved through the modulation of critical inflammatory signaling pathways.

2.1.1. Inhibition of the NF-κB Pathway:

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The anti-inflammatory actions of an ethanolic extract of Caesalpinia sappan have been shown to involve the inhibition of the canonical NF-κB (p65/p50) signaling pathway.[5] It is hypothesized that this compound may similarly interfere with this pathway, potentially by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This would prevent the translocation of NF-κB to the nucleus and subsequent transcription of inflammatory genes.

2.1.2. Modulation of the Glucocorticoid Receptor:

A compelling mechanism has been elucidated for the related compound, Caesalpinin M2. This cassane furanoditerpene acts as a selective glucocorticoid receptor (GR) modulator.[6] Caesalpinin M2 was found to bind to the GR and facilitate its interaction with the p65 subunit of NF-κB, leading to the repression of NF-κB-dependent transcription.[6] This action is noteworthy as it separates the anti-inflammatory effects from the transactivation of GR-dependent genes, which are often associated with the side effects of glucocorticoid therapy.[6] It is plausible that this compound could share this sophisticated mechanism of action.

Case Study: Caesalpinin M2 - A Selective Glucocorticoid Receptor Modulator

To illustrate a potential anti-inflammatory mechanism, the following data and experimental protocols for Caesalpinin M2 are presented.

Table 1: Anti-inflammatory Activity of Caesalpinin M2

| Cell Line | Stimulant | Cytokine Measured | Concentration of C-M2 | % Inhibition of Cytokine Expression | Reference |

| Bone Marrow-Derived Macrophages | LPS | IL-1β | Not Specified | Significant Inhibition | [6] |

| Bone Marrow-Derived Macrophages | LPS | IL-6 | Not Specified | Significant Inhibition | [6] |

Experimental Protocol: Inhibition of Pro-inflammatory Cytokine Expression by Caesalpinin M2

Cell Culture and Treatment: Bone marrow-derived macrophages (BMDMs) are cultured in a suitable medium. The cells are pre-treated with varying concentrations of Caesalpinin M2 for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR): After the treatment period, total RNA is extracted from the BMDMs. The expression levels of pro-inflammatory cytokine genes, such as IL-1β and IL-6, are quantified using qRT-PCR. The relative gene expression is normalized to a housekeeping gene (e.g., GAPDH).

Data Analysis: The percentage of inhibition of cytokine expression by Caesalpinin M2 is calculated by comparing the expression levels in treated cells to those in LPS-stimulated cells without the compound.

Signaling Pathway Diagram: Hypothesized Anti-inflammatory Action of this compound via GR and NF-κB Modulation

Caption: Hypothesized anti-inflammatory pathway of this compound.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

Many natural compounds, including those from the Caesalpinia genus, exhibit anticancer properties by inducing programmed cell death (apoptosis) and inhibiting cell proliferation.[7][8]

4.1.1. Intrinsic Apoptosis Pathway:

It is hypothesized that this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This could involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. An increased Bax/Bcl-2 ratio would lead to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of the caspase cascade (caspase-9 and caspase-3), ultimately leading to cell death. An ethanol extract of Caesalpinia sappan has been shown to induce apoptosis in A549 lung cancer cells by increasing the BAX/BCL-2 protein ratio.[8]

4.1.2. Cell Cycle Arrest:

In addition to inducing apoptosis, this compound may also inhibit cancer cell proliferation by causing cell cycle arrest. This could occur at the G0/G1 or G2/M phases of the cell cycle, preventing the cells from dividing. The Caesalpinia sappan extract mentioned above was also found to arrest A549 cells at the G0/G1 phase.[8]

Case Study: Caesalmin C - Neuroprotection via DAF-16 Signaling

To provide an example of a detailed signaling pathway analysis for a related compound, the mechanism of Caesalmin C in a C. elegans model of Alzheimer's disease is presented.

Table 2: Neuroprotective Effects of Caesalmin C in a C. elegans Model

| Parameter | Concentration of Caesalmin C | Effect | Reference |

| Aβ-induced Paralysis | 400 µM | 39.4% inhibition | [9] |

| Aβ Monomers | 200 µM | 33.9% reduction | [10] |

| Aβ Oligomers | 200 µM | 31.6% reduction | [10] |

| sod-3 mRNA expression | Not Specified | Upregulation | [9] |

| gst-4 mRNA expression | Not Specified | Upregulation | [9] |

Experimental Protocol: C. elegans Paralysis Assay

Worm Strain and Maintenance: A transgenic C. elegans strain expressing human amyloid-beta (Aβ) in muscle cells (e.g., CL4176) is used. The worms are maintained on nematode growth medium (NGM) plates seeded with E. coli OP50.

Treatment: Synchronized L1 larvae are transferred to NGM plates containing various concentrations of Caesalmin C.

Paralysis Assay: After a specific incubation period at a temperature that induces Aβ expression, the number of paralyzed worms is counted at regular intervals. A worm is considered paralyzed if it does not move when prodded with a platinum wire.

Data Analysis: The percentage of paralysis inhibition is calculated by comparing the number of paralyzed worms in the treated groups to the control group.

Signaling Pathway Diagram: Neuroprotective Mechanism of Caesalmin C in C. elegans

References

- 1. researchgate.net [researchgate.net]

- 2. phcogcommn.org [phcogcommn.org]

- 3. researchgate.net [researchgate.net]

- 4. Naturally occurring cassane diterpenoids (CAs) of Caesalpinia: A systematic review of its biosynthesis, chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of an ethanolic Caesalpinia sappan extract in human chondrocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory actions of Caesalpinin M2 in experimental colitis as a selective glucocoricoid receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Article review: Brazilin as potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer activity of Caesalpinia sappan by downregulating mitochondrial genes in A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diterpenoid Caesalmin C Delays Aβ-Induced Paralysis Symptoms via the DAF-16 Pathway in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diterpenoid Caesalmin C Delays Aβ-Induced Paralysis Symptoms via the DAF-16 Pathway in Caenorhabditis elegans [mdpi.com]

In Silico Prediction of Caesalmin B Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction